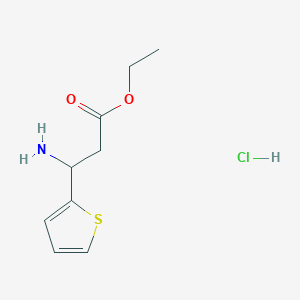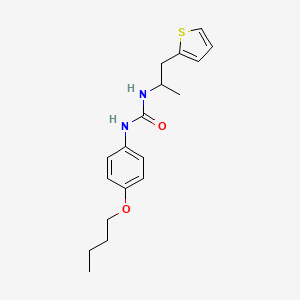
1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea, also known as BPTU, is a chemical compound that has been widely used in scientific research due to its unique properties. BPTU is a urea derivative that has been found to have potential applications in various fields, including pharmacology, biochemistry, and physiology. In
科学的研究の応用
Cyclodextrin Complexation and Molecular Devices
Research on cyclodextrin complexation with stilbene derivatives highlights the potential of urea-linked cyclodextrin compounds in forming molecular devices. Such studies demonstrate the self-assembly capabilities of these complexes, potentially implying that 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea could find applications in the development of molecular machines or sensors due to its urea component's ability to engage in complexation reactions (Lock et al., 2004).
Acetylcholinesterase Inhibitors
Urea derivatives have been evaluated as acetylcholinesterase inhibitors, suggesting therapeutic applications in conditions such as Alzheimer's disease. The structural flexibility of these compounds, achieved through variations in the urea moiety, is crucial for optimizing inhibitory activity. This suggests that specific structural modifications in compounds like 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea could render them suitable for pharmacological investigations aimed at neurological conditions (Vidaluc et al., 1995).
Soluble Epoxide Hydrolase Inhibition
The inhibition of soluble epoxide hydrolase (sEH) is another area where urea derivatives show promise. These inhibitors are researched extensively for their roles in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. The metabolism of these inhibitors, including TPPU, has been studied, providing insights into their pharmacokinetic profiles and efficacy. This indicates the potential of urea derivatives, including the compound , in contributing to the development of treatments for a range of conditions (Wan et al., 2019).
Molecular Structure Simulation and Antioxidant Potential
Studies on molecular structure simulations using the DFT approach for compounds like (E)-2-(butan-2-ylidene)hydrazinecarbothioamide, and their antioxidant activities, shed light on the importance of structural analysis in predicting the biological activities of urea derivatives. This could imply that detailed computational studies on 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea might reveal its antioxidant capabilities or other bioactive properties (Khan et al., 2021).
Antioxidants and Enzyme Inhibitors
Urea and thiourea derivatives have been explored for their antioxidant and enzyme inhibitory activities. Such research underscores the chemical versatility of urea derivatives and their potential in medicinal chemistry, including as antioxidants and enzyme inhibitors. This suggests a possible research trajectory for 1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea in exploring its efficacy in similar biological roles (Reddy et al., 2019).
特性
IUPAC Name |
1-(4-butoxyphenyl)-3-(1-thiophen-2-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-3-4-11-22-16-9-7-15(8-10-16)20-18(21)19-14(2)13-17-6-5-12-23-17/h5-10,12,14H,3-4,11,13H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMKWQCZNDCQEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)NC(C)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Butoxyphenyl)-3-(1-(thiophen-2-yl)propan-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

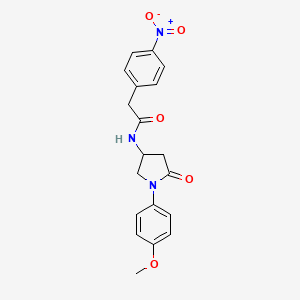

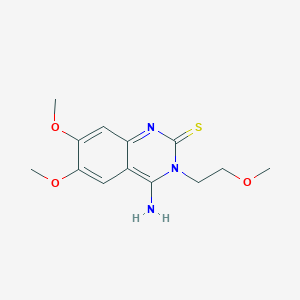
![2-{[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2615185.png)
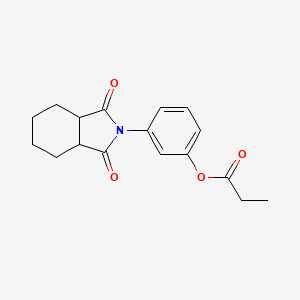
![(2Z)-6-bromo-N-(tetrahydrofuran-2-ylmethyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2615189.png)
![Spiro[3.5]nonane-9-carboxylic acid](/img/structure/B2615190.png)
![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2615192.png)
![N-(3,5-dimethylphenyl)-N-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2615193.png)
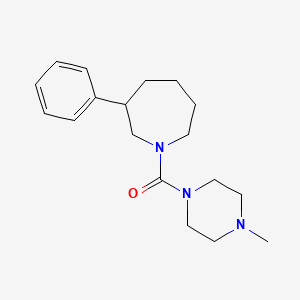
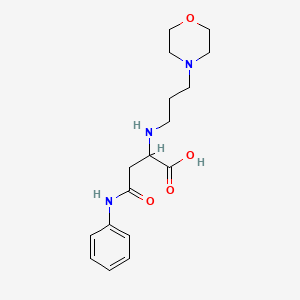
![2,4-dichloro-N-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide](/img/structure/B2615198.png)
![3-(5-chloro-2-methoxybenzoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2615199.png)
